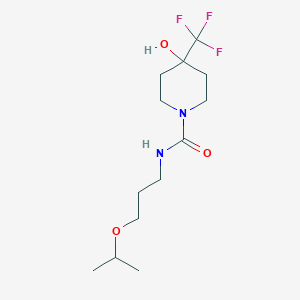
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a piperidine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide binds to the TRPV1 ion channel and blocks its activity, leading to a reduction in pain and inflammation. This compound has also been shown to modulate the activity of other ion channels, such as the TRPA1 and TRPM8 channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, modulating ion channel activity, and improving cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is its potency and selectivity for the TRPV1 ion channel, making it a valuable tool for studying the role of this channel in pain and inflammation. However, the synthesis of this compound is complex and time-consuming, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for the TRPV1 ion channel. Another area of interest is the study of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide involves several steps, starting with the reaction of 4-piperidone with 2,2,2-trifluoroethylamine to produce 4-(trifluoromethyl)piperidine-1-carboxamide. This intermediate is then reacted with 3-chloropropan-1-ol in the presence of a base to produce 4-(3-chloropropan-1-yloxy)-4-(trifluoromethyl)piperidine-1-carboxamide. Finally, this compound is reacted with sodium hydroxide and hydrogen peroxide to produce this compound.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to be a potent and selective inhibitor of the TRPV1 ion channel, which is involved in pain and inflammation. This compound has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-hydroxy-N-(3-propan-2-yloxypropyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O3/c1-10(2)21-9-3-6-17-11(19)18-7-4-12(20,5-8-18)13(14,15)16/h10,20H,3-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMXCHNEMWEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)N1CCC(CC1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

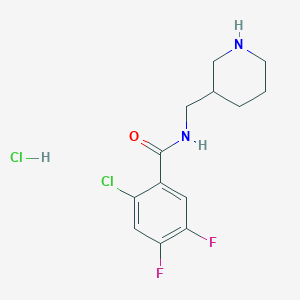
![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641003.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
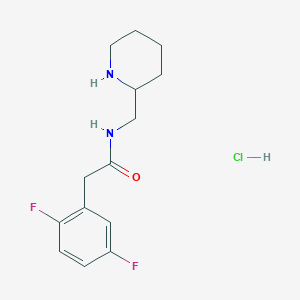
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
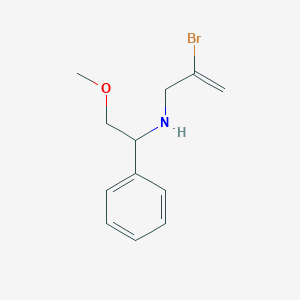


![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)
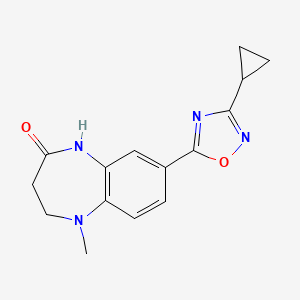
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)